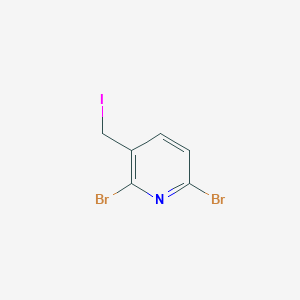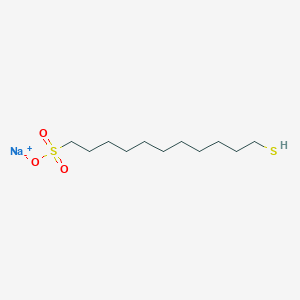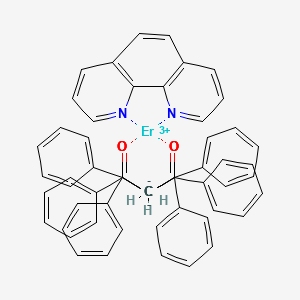
Er(dbm)3(phen),Tris(dibenzoylmethane)mono(phenanthrolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(dibenzoylmethane)mono(phenanthroline)erbium is a coordination compound that features erbium as the central metal ion. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The structure consists of three dibenzoylmethane ligands and one phenanthroline ligand coordinated to an erbium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dibenzoylmethane)mono(phenanthroline)erbium typically involves the reaction of erbium chloride with dibenzoylmethane and phenanthroline in a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the erbium ion. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for Tris(dibenzoylmethane)mono(phenanthroline)erbium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(dibenzoylmethane)mono(phenanthroline)erbium primarily undergoes coordination reactions due to the presence of the metal ion. It can also participate in ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation and Reduction: The compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Substitution: Ligand substitution reactions can occur in the presence of stronger ligands that can displace the existing ligands.
Major Products
The major products of these reactions are typically new coordination compounds where the original ligands have been replaced by other ligands.
Applications De Recherche Scientifique
Tris(dibenzoylmethane)mono(phenanthroline)erbium has several applications in scientific research:
Chemistry: Used as a luminescent probe in various chemical analyses due to its strong emission properties.
Biology: Employed in bioimaging and as a fluorescent marker in biological studies.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The luminescent properties of Tris(dibenzoylmethane)mono(phenanthroline)erbium arise from the electronic transitions within the erbium ion. When the compound is excited by an external light source, it absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits light, which is the basis for its luminescent behavior. The phenanthroline ligand plays a crucial role in stabilizing the excited state and enhancing the emission intensity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(dibenzoylmethane)mono(phenanthroline)europium: Similar structure but with europium as the central metal ion. Known for its red luminescence.
Tris(8-hydroxyquinolinato)erbium: Another erbium-based compound with different ligands, used in similar applications.
Europium(III)tris(1,3-diphenyl-1,3-propanedionato)mono(1,10-phenanthroline): Similar coordination environment but with europium instead of erbium.
Uniqueness
Tris(dibenzoylmethane)mono(phenanthroline)erbium is unique due to its specific combination of ligands and the erbium ion, which provides distinct luminescent properties. The choice of ligands influences the stability, solubility, and emission characteristics, making this compound particularly suitable for applications requiring green luminescence.
Propriétés
Formule moléculaire |
C57H41ErN2O6 |
|---|---|
Poids moléculaire |
1017.2 g/mol |
Nom IUPAC |
1,3-diphenylpropane-1,3-dione;erbium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Er/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3 |
Clé InChI |
AVPIJZZFTKUQOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Er+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


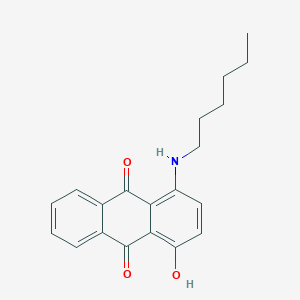
![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
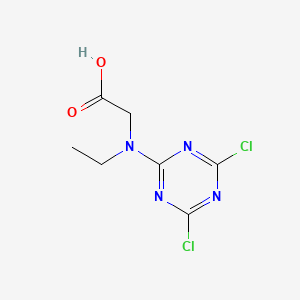

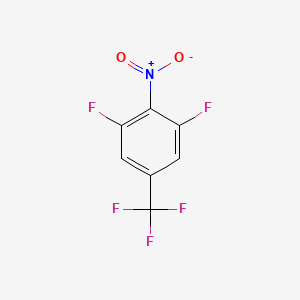

![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)

![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)


